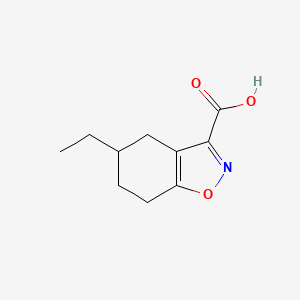

5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

Description

5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a benzoxazole core fused with a partially saturated cyclohexene ring. The ethyl substituent at position 5 and the carboxylic acid group at position 3 define its structural and electronic properties.

Properties

IUPAC Name |

5-ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-6-3-4-8-7(5-6)9(10(12)13)11-14-8/h6H,2-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJWQHJGMUJEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)C(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the benzoxazole ring or the carboxylic acid group.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzoxazole ring or the ethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: It can be used in the production of polymers, dyes, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogues:

| Compound Name | Substituent (Position) | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | Ethyl (5) | Not provided | C11H15NO3 | 209.24 |

| 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | Methyl (5) | 832737-91-4 | C10H13NO3 | 195.22 |

| 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | Difluoro (5) | 2060008-85-5 | C9H9F2NO3 | 217.17 |

| 4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | Dimethyl (4,6) | 1507596-99-7 | C10H13NO3 | 195.22 |

Key Observations:

- In contrast, the difluoro derivative exhibits higher polarity due to electron-withdrawing fluorine atoms, which may improve solubility in polar solvents .

- Electronic Effects: Fluorine substituents (as in the difluoro analogue) likely enhance the acidity of the carboxylic acid group (pKa reduction) compared to alkyl-substituted derivatives .

Biological Activity

5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is a heterocyclic compound notable for its unique structural features and potential biological activities. The compound contains a benzoxazole ring system which is fused with a tetrahydro structure and incorporates a carboxylic acid group. This configuration allows for diverse chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula: C₁₁H₁₃N O₃

- CAS Number: 1500790-70-4

- Structure: The benzoxazole ring is known for its stability and ability to participate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a dehydrating agent such as polyphosphoric acid. This process yields the benzoxazole structure while allowing for subsequent modifications to enhance biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carboxylic acid group is capable of forming hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds structurally related to this compound. For instance:

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 5 | HeLa (cervical cancer) | 0.126 | |

| Compound 5 | SMMC-7721 (liver cancer) | 0.071 | |

| Compound 5 | K562 (leukemia) | 0.164 |

These findings indicate that derivatives related to this compound exhibit significant cytotoxicity against various cancer cell lines compared to standard treatments like doxorubicin.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have demonstrated that modifications on the benzoxazole ring can significantly influence biological activity. For example:

- Electron-releasing groups at specific positions enhance activity.

- Electron-withdrawing groups tend to decrease activity.

This suggests that careful modification of the compound's structure could lead to improved therapeutic efficacy.

Case Studies

- Antitumor Activity Evaluation : A series of derivatives based on the benzoxazole structure were synthesized and tested against multiple cancer cell lines. The study found that certain substitutions significantly enhanced anticancer activity while others diminished it.

- Enzyme Interaction Studies : Research has shown that this compound can serve as a probe in enzyme assays, revealing insights into its potential as an inhibitor or modulator in various biochemical pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid, and how do reaction conditions impact yield?

- Methodological Answer : The compound is typically synthesized via cyclization of ethyl-substituted precursors under reflux conditions. For example, analogous tetrahydrobenzoxazole derivatives are prepared using Pd-catalyzed cross-coupling reactions (e.g., bis(triphenylphosphine)palladium dichloride) in a 1:1 triethylamine/THF solvent system. Key parameters include reaction time (48–72 hours), temperature (55–80°C), and inert atmosphere (argon) to prevent oxidation. Post-reaction purification via silica gel chromatography or recrystallization from ethanol improves yield .

Q. How is the compound characterized structurally, and what spectroscopic markers are critical for validation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, with characteristic signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.8 ppm for CH₂) and oxazole ring protons (δ ~6.5–7.5 ppm). Infrared (IR) spectroscopy confirms the carboxylic acid moiety (broad O-H stretch ~2500–3000 cm⁻¹, C=O stretch ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., theoretical 195.18 g/mol) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, particularly for chiral derivatives?

- Methodological Answer : Chiral resolution techniques, such as asymmetric catalysis (e.g., Cu(I)-based catalysts for cycloadditions) or enzymatic kinetic resolution, are employed. For example, chiral HPLC with amylose-based columns separates enantiomers. Reaction conditions (e.g., solvent polarity, temperature) are tuned to favor one enantiomer, and circular dichroism (CD) spectroscopy monitors optical activity .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Standardize assay protocols across studies:

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922).

- Control for pH (e.g., compound stability at pH 7.4 vs. 5.5) and solvent effects (DMSO concentration ≤1%).

- Validate results with orthogonal assays (e.g., fluorescence-based viability assays vs. colony-forming unit counts) .

Q. How does the compound’s stability under varying pH conditions influence its applicability in biological studies?

- Methodological Answer : Conduct accelerated stability studies:

- Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C.

- Monitor degradation via HPLC-UV at 254 nm. The carboxylic acid group may hydrolyze under strongly acidic/basic conditions (pH <2 or >9), requiring formulation in neutral buffers for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.